molecular formula C14H17NO3 B1234091 Mdppp CAS No. 783241-66-7

Mdppp

Cat. No.: B1234091
CAS No.: 783241-66-7
M. Wt: 247.29 g/mol
InChI Key: NIYQOTCYXGXMPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Methylenedioxy-alpha-pyrrolidinopropiophenone is a member of benzodioxoles.

Scientific Research Applications

Pharmacological Profile

MDPPP exhibits significant pharmacological activity primarily through its interaction with monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). Research indicates that this compound has a higher potency in inhibiting DAT compared to SERT, which may contribute to its psychostimulant effects.

Key Findings:

  • Inhibition Potency : this compound shows a notable inhibition of DAT with an IC50 value significantly lower than that of α-PPP, indicating a stronger potential for inducing stimulant effects .
  • Discriminative Stimulus Effects : Studies have demonstrated that this compound can produce discriminative stimulus effects similar to those of cocaine and methamphetamine in animal models. This suggests that it may function as a reinforcer in behavioral paradigms .

Toxicological Insights

The toxicological profile of this compound has been investigated through various case studies, highlighting its potential for acute toxicity and fatal outcomes associated with its use.

Case Study Overview:

  • A report documented a fatal intoxication involving this compound alongside other synthetic cathinones. Toxicological analysis revealed the presence of this compound in multiple biological matrices, underscoring the need for robust detection methods in forensic settings .
  • Another case study highlighted chronic usage leading to severe psychiatric symptoms, including akathisia and psychotic episodes, emphasizing the compound's impact on mental health .

Therapeutic Potential

While primarily known for its abuse potential, there is emerging interest in exploring the therapeutic applications of this compound and related compounds.

Research Directions:

  • Polypharmacology : The concept of using compounds like this compound in multi-target drug design is gaining traction. By addressing multiple pathways involved in conditions such as depression or anxiety, this compound could potentially be developed into a therapeutic agent .
  • Analytical Methods : Advances in analytical chemistry have improved the detection and quantification of this compound in biological samples, facilitating further research into its pharmacokinetics and metabolism .

Data Tables

Parameter This compound Comparison Compound
IC50 (DAT)4.6 μMα-PPP: 60 μM
IC50 (SERT)Higher than DATNot specified
Behavioral ResponseStimulant-likeCocaine-like
Toxicity ReportsFatal cases notedN/A

Properties

CAS No.

783241-66-7

Molecular Formula

C14H17NO3

Molecular Weight

247.29 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one

InChI

InChI=1S/C14H17NO3/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12/h4-5,8,10H,2-3,6-7,9H2,1H3

InChI Key

NIYQOTCYXGXMPI-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3

Synonyms

2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride
2-methyl-1,1-diphenyl-3-(1-piperidinyl)-1-propanol hydrochloride, (+-)-isomer
MDPPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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